molecular formula C21H22N6O3S B12150644 N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triaz ol-3-ylthio))acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triaz ol-3-ylthio))acetamide

Cat. No.: B12150644
M. Wt: 438.5 g/mol
InChI Key: CXZICPHOWRMQCG-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a methoxyphenyl group, and a triazolylthioacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Acetylamino Group:

    Methoxylation of the Phenyl Ring: The methoxy group can be introduced via methylation of a phenol precursor using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioacetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced triazole derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.

    Medicine: The compound could be explored for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It may find applications in the development of new materials, coatings, or other industrial products.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the triazole ring and the thioacetamide moiety distinguishes it from other similar compounds, potentially leading to unique interactions with biological targets and different applications in research and industry.

Biological Activity

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Characteristics

Property Value
Molecular Formula C19H20N6O3S
Molecular Weight 412.5 g/mol
IUPAC Name N-(5-acetamido-2-methoxyphenyl)-2-[(4-prop-2-enyl-5-(4-pyridinyl)-1,2,4-triazol-3-yl)sulfanyl]acetamide
InChI Key BZRMRDLWELEUND-UHFFFAOYSA-N

The compound features an acetylamino group, a methoxyphenyl moiety, and a triazole ring linked to a sulfur atom, contributing to its diverse biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains. The presence of the triazole ring is particularly noteworthy as it has been associated with enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria.

In vitro studies have demonstrated that the compound can inhibit the growth of resistant bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Anticancer Activity

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide has shown promising results in anticancer research. Studies involving various cancer cell lines indicate that the compound induces apoptosis and inhibits cell proliferation.

Case Study: Cancer Cell Line Testing

A study tested the compound against several cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer). The results indicated:

Cell Line IC50 (µM) Mechanism
MCF-715.0Induction of apoptosis
HeLa12.5Inhibition of cell cycle

These findings highlight the potential of this compound in developing novel anticancer therapies.

The biological activity of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide may be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular proliferation and survival pathways.
  • Receptor Modulation : It could modulate receptor activity affecting signaling pathways related to cancer and microbial resistance.

Research Findings

Several studies have elucidated the biological mechanisms and therapeutic potentials of this compound:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that triazole derivatives significantly inhibited bacterial growth through enzyme inhibition mechanisms .
  • Anticancer Research : Research in Cancer Letters indicated that compounds similar to N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide showed enhanced apoptosis induction in cancer cells via mitochondrial pathways .
  • Mechanistic Insights : A detailed analysis in Bioorganic & Medicinal Chemistry explored how the compound interacts with specific enzymes and receptors, providing insights into its potential therapeutic applications .

Properties

Molecular Formula

C21H22N6O3S

Molecular Weight

438.5 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H22N6O3S/c1-4-11-27-20(15-7-9-22-10-8-15)25-26-21(27)31-13-19(29)24-17-12-16(23-14(2)28)5-6-18(17)30-3/h4-10,12H,1,11,13H2,2-3H3,(H,23,28)(H,24,29)

InChI Key

CXZICPHOWRMQCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3

Origin of Product

United States

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